
Rutarensin
Overview
Description
Rutarensin is a phenolic compound found in various plant species, including Wikstroemia ganpi and Ruta chalepensis . It is an ester of daphnorin (a coumarin dimer) and 3-hydroxy-3-methylglutaric acid . This compound has garnered interest due to its potential antioxidant and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rutarensin can be isolated from plant sources through a series of extraction and purification steps. The plant material is typically shade-dried and powdered before being extracted with methanol at room temperature . The methanol extract is then subjected to further fractionation using solvents such as n-hexane, dichloromethane, ethyl acetate, and n-butanol . High-performance liquid chromatography (HPLC) is often employed to purify and characterize the compound .
Industrial Production Methods
While there is limited information on the industrial-scale production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of large-scale solvent extraction and advanced chromatographic techniques would be essential for producing this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Rutarensin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as hydroxyl and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Mechanism of Action
Rutarensin exerts its effects through various molecular mechanisms. Its antioxidant activity is primarily due to its ability to scavenge free radicals and chelate metal ions . The compound interacts with cellular proteins and enzymes, modulating their activity and protecting cells from oxidative damage . Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens .
Comparison with Similar Compounds
Rutarensin is structurally similar to other phenolic compounds such as isorutarin and rutacridone . its unique ester linkage to daphnorin and 3-hydroxy-3-methylglutaric acid distinguishes it from these compounds . This unique structure contributes to its distinct antioxidant and antimicrobial properties .
List of Similar Compounds
- Isorutarin
- Rutacridone
- Daphnorin
This compound’s unique chemical structure and diverse biological activities make it a compound of significant interest in scientific research and industrial applications.
Biological Activity
Rutarensin, a naturally occurring quinolone alkaloid primarily derived from Ruta chalepensis (common rue), has garnered interest in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, particularly its antioxidant, anti-inflammatory, and neuroprotective properties, and provides a comprehensive overview of relevant studies and findings.
This compound is classified as a glucoside with the molecular formula . Its structure includes multiple hydroxyl groups and a coumarin moiety, which contribute to its biological activities. The compound's antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress in cells.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, making it useful in studies related to oxidative stress and cellular protection. Research indicates that it can protect neurons from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress levels.
2. Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects, which may help reduce neuroinflammation—a critical factor in the progression of neurodegenerative conditions. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thus contributing to its therapeutic potential in inflammatory diseases.
3. Neuroprotective Properties
This compound has been identified as an acetylcholinesterase (AChE) inhibitor, which is significant for its potential application in treating Alzheimer's disease. By preventing the breakdown of acetylcholine, this compound may enhance cholinergic signaling in the brain. Additionally, its neuroprotective effects have been linked to its ability to modulate pathways involved in neuronal survival and apoptosis.
Case Studies and Experimental Evidence
Several studies have highlighted this compound's biological activities:
- In Vitro Studies : this compound was tested on neuronal cell lines exposed to oxidative stressors. Results demonstrated a dose-dependent reduction in cell death and oxidative markers, affirming its protective role against oxidative damage.
- Animal Models : In rodent models of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuroinflammation compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other phenolic compounds such as isorutarin and rutacridone. Below is a comparative table summarizing their biological activities:
Compound | Antioxidant Activity | Anti-inflammatory Effects | Neuroprotective Effects |
---|---|---|---|
This compound | High | Moderate | Significant |
Isorutarin | Moderate | High | Moderate |
Rutacridone | Low | Moderate | Low |
The mechanisms underlying this compound's biological activities include:
- Antioxidant Mechanism : Scavenging free radicals and chelating metal ions.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokine production.
- Neuroprotective Mechanism : Modulation of AChE activity and reduction of oxidative stress.
Properties
IUPAC Name |
3-hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[6-methoxy-2-oxo-3-(2-oxochromen-7-yl)oxychromen-7-yl]oxyoxan-2-yl]methoxy]pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30O16/c1-31(40,11-23(32)33)12-25(35)42-13-22-26(36)27(37)28(38)30(47-22)46-20-10-18-15(7-19(20)41-2)8-21(29(39)45-18)43-16-5-3-14-4-6-24(34)44-17(14)9-16/h3-10,22,26-28,30,36-38,40H,11-13H2,1-2H3,(H,32,33) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLZGWDERZVHNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C=C(C(=O)OC3=C2)OC4=CC5=C(C=C4)C=CC(=O)O5)OC)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347843 | |
Record name | Rutarensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119179-04-3 | |
Record name | Rutarensin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.